2-Nitro-5-propargyloxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-nitro-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h1,3-4,6-7H,5H2 |
InChI Key |
GGBTYWSLTPUNFO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 5 Propargyloxybenzaldehyde and Its Precursors
Classical and Modern Synthetic Routes to 2-Nitrobenzaldehyde (B1664092) Analogues
The formation of the 2-nitrobenzaldehyde core is a critical step. This is typically achieved through the oxidation of a corresponding toluene (B28343) derivative or by direct nitration of an aromatic aldehyde.
Oxidation-based Approaches for Benzaldehyde (B42025) Derivatives
The oxidation of substituted toluenes to their corresponding benzaldehydes is a fundamental transformation in organic synthesis. For the synthesis of 2-nitrobenzaldehyde analogues, this often involves the oxidation of 2-nitrotoluene (B74249). Various methods have been developed, ranging from classical stoichiometric oxidants to modern catalytic systems.
One established method involves the reaction of 2-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide, followed by oxidation of the resulting intermediate with potassium permanganate. prepchem.com Another approach utilizes the oxidation of 2-nitrotoluene with manganese dioxide in a sulfuric acid solution. google.com Vapor-phase air oxidation using a vanadium pentoxide catalyst is also a known industrial process. google.com
Modern approaches focus on milder and more selective catalytic systems. For instance, ferric nitrate (B79036) has been shown to effectively oxidize benzyl (B1604629) alcohol to benzaldehyde with high conversion and selectivity. frontiersin.org Catalytic systems like FeCl₃/TEMPO/NaNO₂ have also demonstrated high efficiency in the oxidation of benzyl alcohol. frontiersin.org Furthermore, sustainable methods are being explored, such as the use of a vanadium-based catalyst with hydrogen peroxide in a biphasic system, which offers a green alternative for toluene oxidation. mdpi.com
Table 1: Comparison of Oxidation Methods for Benzaldehyde Derivatives
| Oxidant/Catalyst System | Substrate | Key Features | Reference |
| KMnO₄ | 2-Nitrophenylpyruvate | Classical, multi-step process | prepchem.comgoogle.com |
| MnO₂/H₂SO₄ | Toluene | Industrial method | google.com |
| V₂O₅/Air | Toluene | Vapor-phase oxidation | google.com |
| Fe(NO₃)₃ | Benzyl alcohol | Mild conditions, high selectivity | frontiersin.org |
| FeCl₃/TEMPO/NaNO₂ | Benzyl alcohol | High yield | frontiersin.org |
| NH₄VO₃/H₂O₂/O₂ | Toluene | Sustainable, highly selective | mdpi.com |
Nitration Strategies for Aromatic Aldehydes
Direct nitration of aromatic aldehydes is another key strategy. The aldehyde group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. organicmystery.com Therefore, the nitration of benzaldehyde typically yields m-nitrobenzaldehyde as the major product. psu.edudoubtnut.com
However, the proportion of the ortho-isomer, 2-nitrobenzaldehyde, can be influenced by the reaction conditions and the nitrating agent used. psu.edu For instance, using a mixture of nitric acid and acetic anhydride (B1165640) can increase the yield of the ortho product. psu.edu The nitration of benzaldehyde with a sulfonitric mixture can also be optimized to favor the formation of 2-nitrobenzaldehyde by adjusting the concentration of nitric acid. researchgate.net It has been observed that in the nitration of aromatic aldehydes with a difluoromethoxy group, the presence of strong donor groups can eliminate ipso-substitution, a common side reaction. nuph.edu.uaresearchgate.net
Propargylation Strategies for Hydroxybenzaldehydes
The introduction of the propargyl group is typically achieved through the propargylation of a hydroxyl group on the benzaldehyde ring. The precursor for this step is 5-hydroxy-2-nitrobenzaldehyde (B108354). sigmaaldrich.comnih.govchemicalbook.com
The Williamson ether synthesis is a common method for propargylation, involving the reaction of the corresponding alkoxide with propargyl bromide under basic conditions. nih.gov This reaction is generally straightforward for phenolic hydroxyl groups.
An alternative approach is the Nicholas reaction, which involves the use of a dicobalt hexacarbonyl-stabilized propargylium ion. nih.gov This method allows for the propargylation of hydroxyl groups under acidic conditions and can be advantageous for substrates that are sensitive to basic conditions. nih.gov
Convergent Synthesis of 2-Nitro-5-propargyloxybenzaldehyde
The most direct and convergent synthesis of this compound involves the propargylation of 5-hydroxy-2-nitrobenzaldehyde. This precursor can be synthesized through various routes, including the nitration of 3-hydroxybenzaldehyde.
The final step involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with propargyl bromide or a similar propargylating agent in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972).
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time for the propargylation step.
Exploration of Alternative Synthetic Pathways
Alternative synthetic pathways to this compound could involve modifying the order of reactions. For example, one could start with the propargylation of a suitable phenol (B47542) derivative, followed by formylation and then nitration. However, the directing effects of the existing substituents would need to be carefully considered at each step to ensure the desired regiochemistry.
Another potential route could involve the use of a pre-functionalized propargyl ether of phenol, which is then subjected to formylation and nitration. The Vilsmeier-Haack reaction, for instance, is a known method for the formylation of activated aromatic rings and could be a viable option for introducing the aldehyde group. google.com
Further research into novel catalytic systems and flow chemistry approaches could also lead to more efficient, scalable, and environmentally friendly syntheses of this important chemical intermediate.
Advanced Organic Transformations and Reactivity Profiles of 2 Nitro 5 Propargyloxybenzaldehyde
Reactivity of the Nitro Group: Mechanistic Insights and Transformations
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, converting a deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This transformation can be achieved through several methods, including catalytic hydrogenation or the use of metallic reducing agents in an acidic medium. masterorganicchemistry.com
Commonly employed methods for the reduction of nitroarenes include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a highly effective method. masterorganicchemistry.com A notable system for this reduction is the use of sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄, which can selectively reduce the nitro group without affecting other carbonyl functionalities. jsynthchem.com The choice of reducing agent is crucial for achieving chemoselectivity, especially in multifunctional molecules like 2-nitro-5-propargyloxybenzaldehyde. For instance, certain iron complexes can chemoselectively reduce nitro compounds while retaining carbonyl functionality by using specific reducing agents like pinacol (B44631) borane. nih.gov
The reduction of a nitro group proceeds through a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov Mechanistic studies indicate that the reduction can proceed via different intermediates depending on the reaction conditions. For example, in some iron-catalyzed reductions, a nitroso intermediate is observed. nih.gov The presence of an electron-donating amino group can sometimes hinder the further reduction of a remaining nitro group in dinitro compounds. nih.gov
The following table summarizes various reagents used for the reduction of nitro compounds to their corresponding amines.
| Reagent System | Conditions | Selectivity | Reference |
| Fe, Sn, or Zn / H⁺ | Acidic medium | General reduction | masterorganicchemistry.com |
| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation | General reduction | masterorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Selective for nitro group over carbonyls | jsynthchem.com |
| Iron(salen) complex / HBpin | Room temperature | Chemoselective for nitro group | nih.gov |
| HSiCl₃ / Tertiary amine | Mild, metal-free | Tolerates many functional groups | organic-chemistry.org |
| Tetrahydroxydiboron / Water | Metal-free, mild | Good functional group tolerance | organic-chemistry.org |
The strong electron-withdrawing nature of the nitro group makes the aromatic ring of this compound electron-deficient. This property is crucial in various reactions where the aromatic ring acts as an electrophile. For instance, nitroarenes are activated towards nucleophilic aromatic substitution.
In the context of reduction, the electron-withdrawing character of the nitro group facilitates its transformation. The reduction works particularly well for nitroarenes bearing electron-withdrawing groups. unimi.it Conversely, electron-rich nitroarenes are reduced in very low yields under certain conditions. unimi.it This highlights the electronic influence of the nitro group on its own reactivity.
Reactivity of the Aldehyde Moiety: Condensation and Addition Reactions
The aldehyde group is a key functional group that readily undergoes condensation and addition reactions, providing a pathway to extend the carbon skeleton and introduce new functionalities.
The aldehyde group of this compound can participate in aldol-type condensation reactions. In a crossed or mixed aldol (B89426) condensation, an aldehyde or ketone with α-hydrogens reacts with an aldehyde that cannot form an enolate, such as benzaldehyde (B42025). scribd.com In the case of this compound, it would act as the electrophilic partner, reacting with an enolate generated from another carbonyl compound. umkc.edu
The reaction is typically base-catalyzed, involving the formation of an enolate which then attacks the carbonyl carbon of the aldehyde. umkc.edumagritek.com The resulting β-hydroxy carbonyl compound can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated carbonyl compound. magritek.comlibretexts.org Aldehydes are generally more reactive electrophiles than ketones in these reactions. libretexts.org
A related reaction is the Henry or nitro-aldol reaction, where the enolate-like species is generated from a nitroalkane. masterorganicchemistry.com
The general mechanism for a base-catalyzed aldol condensation involves:
Formation of an enolate from a carbonyl compound with α-hydrogens. umkc.edu
Nucleophilic attack of the enolate on the aldehyde carbonyl carbon. umkc.edu
Protonation of the resulting alkoxide to form a β-hydroxy aldehyde. umkc.edu
(Optional) Dehydration to form an α,β-unsaturated aldehyde. umkc.edu
Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. msu.edu Similarly, aldehydes react with hydrazines to form hydrazones. researchgate.netkspublisher.com The formation of these C=N double bonds is a versatile method for creating new derivatives. kspublisher.com
The reaction of this compound with a substituted hydrazine (B178648), such as 2,4-dinitrophenylhydrazine, would yield a colored hydrazone derivative, which can be useful for characterization. msu.eduresearchgate.net The formation of Schiff bases from 5-nitroimidazole derivatives has been shown to lead to compounds with significant biological activity, and their copper(II) complexes exhibit potent antimicrobial properties. nih.gov
The formation of hydrazone Schiff bases involves the condensation of a hydrazine with an aldehyde or ketone. researchgate.net These compounds are of interest in coordination chemistry and can exhibit catalytic activities. researchgate.net
Reactivity of the Propargyl Group: Alkyne-based Transformations
The terminal alkyne of the propargyl group is a highly versatile functional group that can undergo a wide range of transformations. These reactions allow for the introduction of diverse structural motifs and the construction of more complex molecules.
The propargyl group can be involved in various reactions such as propargylation of α-bromoketones using organozinc reagents to form propargyl epoxides. nih.gov Copper-catalyzed enantioselective propargylation of various substrates using propargylic alcohol derivatives is another important transformation. nih.gov Furthermore, the terminal alkyne can be transformed into a methyl ketone. nih.gov
Treatment of propynoates with butyllithium (B86547) generates lithiated intermediates that can react with carbonyl compounds to form 4-hydroxybut-2-ynoates. nih.gov Propargyl/allenyl-boron-based reagents are also widely used for the propargylation of various organic substrates. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and mild reaction conditions. nih.govnih.gov This reaction facilitates the covalent linkage of molecules containing terminal alkynes with those bearing azide (B81097) functionalities, yielding stable 1,4-disubstituted-1,2,3-triazole rings. nih.gov The propargyl group of this compound serves as a reactive handle for CuAAC, enabling its conjugation with a wide array of azide-containing molecules.
The general mechanism of the CuAAC reaction involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a six-membered copper-triazolide intermediate. Subsequent rearrangement and protonolysis afford the final triazole product. researchgate.net The choice of copper(I) source, ligand, and solvent can significantly influence the reaction's efficiency. nih.govmdpi.com Common copper sources include copper(I) salts like CuI and CuBr, or the in-situ reduction of copper(II) salts such as CuSO₄ with a reducing agent like sodium ascorbate. nih.govnih.gov The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the biomolecules from oxidative damage when working in biological contexts. nih.gov
The derivatization of this compound via CuAAC has been employed to synthesize a variety of functionalized molecules. For instance, reaction with benzyl (B1604629) azide in the presence of a copper(I) catalyst would yield a triazole-linked benzylic derivative. This strategy allows for the introduction of diverse functionalities, including fluorescent tags, biotin (B1667282) labels, or pharmacophores, by selecting the appropriate azide-containing building block.
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with this compound
| Azide Component | Copper Source/Ligand | Solvent | Product |
| Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-benzyl-4-((2-formyl-4-nitrophenoxy)methyl)-1H-1,2,3-triazole |
| Azido-functionalized Polyethylene Glycol (PEG) | CuI/Tris(triphenylphosphine) | DMF | PEG-ylated 2-Nitro-5-((1-(PEG)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |
| 3'-Azido-3'-deoxythymidine (AZT) | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 4-((2-formyl-4-nitrophenoxy)methyl)-1-(3'-deoxy-3'-thymidinyl)-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn This reaction relies on the inherent ring strain of a cycloalkyne to accelerate the cycloaddition with an azide. magtech.com.cn While highly effective, the application of SPAAC to terminal alkynes like the one present in this compound is not direct.
Terminal alkynes lack the necessary ring strain to drive the reaction at a practical rate under physiological conditions. nih.gov Therefore, to utilize SPAAC, this compound would first need to be conjugated to a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO) or a bicyclononyne (BCN). magtech.com.cnresearchgate.net This could be achieved through a separate synthetic step. Once coupled to a strained cycloalkyne, the resulting derivative could then readily participate in SPAAC reactions with various azide-functionalized molecules, making it a valuable tool for applications in chemical biology and materials science where copper catalysis is undesirable. nih.govnih.gov
The reactivity of the strained alkyne in SPAAC is a key consideration. The rate of the reaction is influenced by the structure of the cycloalkyne, with factors such as ring strain and electronic effects playing a significant role. magtech.com.cn For instance, electron-withdrawing groups near the alkyne can enhance its reactivity. nih.gov
Other Alkyne Functionalizations (e.g., Hydroarylation, Thiol-Ene Reactions)
Beyond cycloaddition reactions, the terminal alkyne of this compound is amenable to a range of other functionalizations, further expanding its synthetic utility.
Hydroarylation: This reaction involves the addition of an aryl C-H bond across the carbon-carbon triple bond of the alkyne. Catalyzed by transition metals such as gold or palladium, hydroarylation provides a direct method for forming carbon-carbon bonds and constructing more complex aromatic systems. beilstein-journals.org For example, the gold-catalyzed reaction of this compound with an electron-rich arene like anisole (B1667542) would lead to the formation of a vinylarene derivative. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.
Thiol-yne Reaction: The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol across the alkyne. wikipedia.org This reaction can be initiated by radicals or catalyzed by transition metals or bases. wikipedia.orgnih.gov The reaction can proceed to give a mono-adduct (a vinyl sulfide) or a di-adduct (a dithioacetal or dithioether), depending on the stoichiometry and reaction conditions. wikipedia.org The radical-mediated addition typically proceeds with anti-Markovnikov selectivity. wikipedia.org This reaction offers a straightforward method for introducing sulfur-containing moieties into the molecular structure, which can be valuable for various applications, including the synthesis of biologically active compounds and materials. nih.gov
Table 2: Examples of Other Alkyne Functionalizations of this compound
| Reaction Type | Reagent | Catalyst/Conditions | Product Class |
| Hydroarylation | Benzene (B151609) | AuCl₃ | Substituted Styrene Derivative |
| Thiol-yne (mono-addition) | Thiophenol | AIBN, heat | Vinyl Sulfide |
| Thiol-yne (di-addition) | Ethanethiol (excess) | Radical initiator | Dithioacetal |
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs.
One prominent example is the three-component synthesis of 1,5-dihydro-2H-pyrrol-2-ones . In this reaction, an amine, an aldehyde (such as this compound), and a pyruvate (B1213749) derivative react in the presence of an acid catalyst to form a highly substituted γ-lactam ring system. nih.gov The mechanism typically involves the initial formation of an imine from the aldehyde and amine, followed by a Mannich-type reaction with the enol or enamine of the pyruvate derivative, and subsequent intramolecular cyclization. nih.gov
Another potential MCR is the Morita-Baylis-Hillman (MBH) reaction . While the aldehyde itself can participate, derivatives of this compound could also be employed. For instance, a β-nitrostyrene derived from the aldehyde could act as a key building block in MCRs for constructing complex spirocyclic and heterocyclic frameworks. nih.gov These reactions often proceed through a cascade of transformations, leading to the formation of multiple new bonds and stereocenters in a single operation. nih.gov
The incorporation of this compound into MCRs provides a rapid and atom-economical route to complex molecules bearing the nitro, formyl, and propargyloxy functionalities, which can be further elaborated using the reactions discussed previously.
Table 3: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Other Components | Product Type |
| Pyrrolone Synthesis | Aniline, Ethyl Pyruvate | Substituted γ-Lactam |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | α-Acylamino Amide |
| Hantzsch Dihydropyridine Synthesis | Ethyl Acetoacetate, Ammonia | Dihydropyridine |
Applications of 2 Nitro 5 Propargyloxybenzaldehyde in Complex Chemical Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structural features of 2-Nitro-5-propargyloxybenzaldehyde make it an ideal precursor for synthesizing a variety of heterocyclic systems.
The triazole ring is a privileged scaffold in drug discovery and materials science due to its unique chemical properties and biological activity. nih.govmdpi.com The propargyl group (a terminal alkyne) in this compound is perfectly suited for participating in one of the most efficient and widely used reactions in chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This reaction allows for the straightforward and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne of this compound with a wide variety of organic azides (R-N₃). The resulting products incorporate the nitrobenzaldehyde moiety, which remains available for further chemical modification. This approach enables the creation of diverse molecular libraries where the triazole ring acts as a stable, aromatic linker connecting the core scaffold to various functional groups (R).
Table 1: Examples of Triazole Synthesis via CuAAC
| Reactant 1 | Reactant 2 | Catalyst | Resulting Scaffold |
|---|---|---|---|
| This compound | Benzyl (B1604629) Azide (B81097) | Cu(I) | 1-Benzyl-4-((4-formyl-3-nitrophenoxy)methyl)-1H-1,2,3-triazole |
| This compound | Azidoethyl-ferrocene | Cu(I) | 1-(2-Ferrocenylethyl)-4-((4-formyl-3-nitrophenoxy)methyl)-1H-1,2,3-triazole |
This modular approach is central to scaffold-hopping strategies in medicinal chemistry, where different R groups can be introduced to fine-tune the biological activity of the final molecule. rsc.org
Fused heterocyclic systems, where two or more rings share an edge, are common motifs in natural products and pharmaceuticals. researchgate.net The multiple reactive sites of this compound can be sequentially manipulated to construct complex fused rings. nih.govnih.gov A common strategy involves the reductive cyclization of the nitro group.
For instance, the nitro group can be selectively reduced to an amine, yielding 2-Amino-5-propargyloxybenzaldehyde. This intermediate contains an aniline-like system ortho to an aldehyde, which is a classic precursor for a variety of cyclization reactions:
Friedländer Annulation: Reaction with a ketone containing an α-methylene group can lead to the formation of substituted quinolines.
Condensation Reactions: Intramolecular or intermolecular condensation between the newly formed amine and the existing aldehyde can be used to build fused imidazole (B134444) or diazepine (B8756704) rings, depending on the reaction partner. organic-chemistry.org
Furthermore, the propargyl group can participate in intramolecular cyclizations. After modification of the aldehyde or nitro group, the alkyne can react with another part of the molecule to form a new ring, a powerful strategy for creating polycyclic structures.
The propargyl group serves as a key functional handle for polymerization. This compound can be used as a monomer in several polymerization schemes. One prominent method is "click polymerization," where it is reacted with a molecule containing at least two azide groups (a diazide). This step-growth polymerization results in the formation of poly(triazole)s, a class of polymers known for their thermal stability and adhesive properties. The pendant nitrobenzaldehyde groups along the polymer backbone can then be chemically modified, allowing for the tuning of the material's properties or for the attachment of other molecules post-polymerization.
Derivatization Strategies for Functional Molecule Construction
Derivatization is a key strategy for converting a simple building block into a complex, functional molecule. nih.gov Each functional group on this compound offers a distinct handle for chemical modification, allowing for a programmed and selective synthesis pathway.
The Aldehyde Group: This is one of the most versatile functional groups. It can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, or conversion to an imine through condensation with primary amines.
The Nitro Group: The aromatic nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine. This amine is a nucleophilic center and a precursor for forming amides, sulfonamides, or diazonium salts, which are themselves versatile intermediates.
The Propargyl Group: The terminal alkyne is a hub for carbon-carbon bond-forming reactions. Beyond the click reaction, it can participate in Sonogashira coupling to attach aryl or vinyl groups, or it can be hydrated to form a methyl ketone.
Table 2: Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Aldehyde | Oxidation | KMnO₄ or H₂O₂ | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄ | Primary Alcohol |
| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Secondary Amine |
| Aldehyde | Wittig Reaction | Phosphonium Ylide | Alkene |
| Nitro | Reduction | SnCl₂, Fe/HCl, or H₂/Pd-C | Amine |
| Propargyl (Alkyne) | CuAAC "Click" Reaction | Organic Azide, Cu(I) | 1,2,3-Triazole |
| Propargyl (Alkyne) | Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Internal Alkyne |
These derivatization strategies allow chemists to systematically build molecular complexity and tailor the properties of the final product for specific applications.
Synthesis of Precursors for Advanced Materials
The products derived from this compound are valuable precursors for advanced materials. The fused heterocyclic systems, such as quinolines and imidazoles, often form the core of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. organic-chemistry.org The rigid, planar structures of these fused rings facilitate π-stacking and improve charge transport properties, which are essential for electronic applications.
Similarly, the polymers synthesized from this monomer can lead to advanced materials. Poly(triazole)s are being explored as high-performance thermosets, coatings, and specialty adhesives. By carefully choosing the diazide comonomer or by chemically modifying the pendant nitrobenzaldehyde groups after polymerization, materials with tailored optical, thermal, or mechanical properties can be developed. For example, reducing the nitro groups to amines could create a polymer capable of chelating metal ions, while converting the aldehydes to other functional groups could be used to attach photosensitive dyes or cross-linking agents.
Spectroscopic and Computational Elucidation of 2 Nitro 5 Propargyloxybenzaldehyde and Its Derivatives
Advanced Spectroscopic Characterization Techniques
The precise chemical structure of 2-Nitro-5-propargyloxybenzaldehyde is elucidated through a combination of sophisticated spectroscopic methods. These techniques provide unambiguous evidence for the connectivity of atoms and the types of functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the exact placement of each atom within the this compound framework can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the propargyl group, and the terminal acetylenic proton. Based on data from similar structures like 2-(prop-2-ynyloxy)benzaldehyde, the acetylenic proton typically appears as a singlet around 2.5 ppm, while the methylene (CH₂) protons are found around 4.8 ppm, often showing long-range coupling to the acetylenic proton. researchgate.net The aromatic protons will exhibit shifts influenced by the electron-withdrawing nitro group and the electron-donating propargyloxy group, leading to a complex splitting pattern. The aldehyde proton is expected to appear significantly downfield. For comparison, the aldehyde proton in 2-nitrobenzaldehyde (B1664092) appears at approximately 10.4 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbons of the propargyl group (methylene and two acetylenic carbons), and the carbon atoms attached to the nitro and ether groups. The carbonyl carbon is typically observed in the range of 185-195 ppm. rsc.org The acetylenic carbons of a propargyl group are generally found between 60 and 80 ppm. researchgate.net The aromatic carbons will have shifts determined by the electronic effects of the substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~10.4 | ~190 |
| Aromatic (C-H) | 7.5 - 8.2 | 110 - 140 |
| Methylene (O-CH₂) | ~4.8 | ~56-60 |
| Acetylenic (≡C-H) | ~2.5 | ~75-80 |
| Acetylenic (C≡) | - | ~75-80 |
| Aromatic (C-NO₂) | - | ~140-150 |
| Aromatic (C-O) | - | ~155-160 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The presence of a strong band around 1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group. researchgate.netresearchgate.net The nitro group (NO₂) will show two prominent stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. The terminal alkyne of the propargyl group gives rise to a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-CH₂) will show C-O stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this molecule, the symmetric stretching vibration of the nitro group and the C≡C stretch of the alkyne would be expected to give strong Raman signals. rsc.org The aromatic ring vibrations also produce characteristic Raman bands. The technique is valuable for studying the interactions of nitroaromatic compounds with other materials, as the Raman signals can be quenched upon adsorption or interaction. rsc.org
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aldehyde (-CHO) | C=O Stretch | 1690 - 1715 (Strong) | Moderate |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 (Strong) | Strong |
| Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 (Strong, Sharp) | Moderate |
| Alkyne (-C≡CH) | C≡C Stretch | 2100 - 2140 (Weak, Sharp) | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (Variable) | Strong |
| Ether (Ar-O-C) | C-O Stretch | 1200 - 1250 (Strong) | Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₇NO₄, HRMS provides an exact mass measurement that can confirm this composition.
The calculated exact mass for C₁₀H₇NO₄ is 205.0375 u. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the molecular formula. This high level of precision allows it to be distinguished from other potential compounds that might have the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information, with likely fragments corresponding to the loss of the propargyl group, the nitro group, or carbon monoxide from the aldehyde.
Photophysical Properties of Nitro-Substituted Aromatic Systems
The interaction of light with this compound is governed by the electronic structure of its nitro-substituted aromatic system. The study of its photophysical properties, including absorption and emission of light, provides insight into its behavior in the excited state.
Ground State and Excited State Absorption Spectroscopy
UV-Visible absorption spectroscopy is used to study the electronic transitions that occur when a molecule absorbs light, moving from its ground electronic state to an excited state.
The UV-Vis absorption spectrum of nitro-substituted benzaldehydes is typically characterized by multiple absorption bands. uni-muenchen.dersc.org
n→π* Transitions: Weak absorption bands are generally observed in the longer wavelength region, around 350 nm (3.6 eV). uni-muenchen.dersc.org These are attributed to n→π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or aldehyde group) to an antibonding π* orbital. These transitions are formally forbidden and thus have low molar absorptivity (ε).
π→π* Transitions: More intense absorption bands appear at shorter wavelengths. A band of intermediate intensity is often found around 300 nm (4.2 eV), which is dominated by π→π* electronic transitions within the benzene (B151609) ring. uni-muenchen.dersc.org
Intramolecular Charge Transfer: Very strong absorptions are typically observed around 250 nm (5.0 eV). rsc.org These are ascribed to π→π* transitions that involve significant charge transfer character, often from the aromatic ring to the electron-withdrawing nitro group.
Interactive Data Table: Typical UV-Vis Absorption Bands for Nitrobenzaldehyde Systems
| Transition Type | Approximate Wavelength (λ_max) | Approximate Energy | Molar Absorptivity (ε) | Assignment |
| n→π | ~350 nm | ~3.6 eV | Weak (~100 M⁻¹cm⁻¹) | Lone pair excitation (NO₂, CHO) |
| π→π | ~300 nm | ~4.2 eV | Moderate (~1000 M⁻¹cm⁻¹) | Arene excitation |
| π→π* (Charge Transfer) | ~250 nm | ~5.0 eV | Strong (~10,000 M⁻¹cm⁻¹) | Benzene → Nitro group excitation |
Source: uni-muenchen.dersc.org
Fluorescence Emission and Quantum Yield Studies
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The fluorescence quantum yield is a measure of the efficiency of this emission process.
Nitro-substituted aromatic compounds, including this compound, are generally known to be very weakly fluorescent or non-fluorescent. researchgate.net The nitro group is a powerful electron-withdrawing group and acts as an efficient fluorescence quencher. Upon photoexcitation, several non-radiative decay pathways become dominant, preventing the molecule from relaxing via the emission of a photon.
The primary reasons for the low fluorescence quantum yield in nitroaromatic systems include:
Efficient Intersystem Crossing: The excited singlet state (S₁) can rapidly convert to an excited triplet state (T₁) through a process called intersystem crossing. This process is often very efficient in nitroaromatics.
Photochemical Reactions: In some cases, especially for ortho-substituted nitro compounds, photoexcitation can trigger intramolecular hydrogen atom transfer from a substituent to the nitro group, leading to a chemical reaction instead of fluorescence. uni-muenchen.deresearchgate.net
Internal Conversion: The excited state energy can be dissipated as heat through vibrational relaxation, a process known as internal conversion.
Due to these efficient non-radiative decay channels, the fluorescence quantum yield for this compound is expected to be very low. Studies on similar compounds focus on the quenching of fluorescence from other molecules as a method for detecting nitroaromatics, rather than on their intrinsic emission. rsc.orgresearchgate.net
Influence of Substituent Effects on Photophysical Parameters
The photophysical properties of aromatic molecules, such as absorption and emission of light, are intrinsically linked to their electronic structure, which can be finely tuned by the introduction of various substituent groups. In the case of this compound, the interplay between the electron-withdrawing nitro group (-NO2) and the propargyloxy group (-OCH2C≡CH) dictates its behavior upon excitation.
The nitro group, being strongly electron-withdrawing, generally causes a bathochromic (red) shift in the absorption and emission spectra of aromatic compounds. This is attributed to the stabilization of the excited state through resonance effects. Conversely, the propargyloxy group, while having an electron-donating oxygen atom, also possesses a terminal alkyne which can participate in π-stacking and other non-covalent interactions, further influencing the molecular environment and its photophysical response.
Studies on related nitro-substituted chalcones have shown that the position of the nitro substituent directly affects the molecular coplanarity and, consequently, the nature of intermolecular interactions in the solid state. For instance, different nitro-substituted isomers can exhibit varied contributions from π-π stacking versus C-H···O interactions, which in turn impacts their crystal packing and bulk photophysical properties.
The influence of substituents on the photophysical parameters of similar aromatic systems is well-documented. For example, in a series of meso-substituted tetramethyl BODIPY dyes, the introduction of a 4-nitrophenyl group led to a significantly lower fluorescence quantum yield compared to other substituents, although it also exhibited interesting solvatochromic behavior. mdpi.com This quenching effect of the nitro group is a common phenomenon, often attributed to enhanced intersystem crossing to the triplet state or the formation of a non-emissive intramolecular charge transfer (ICT) state. nih.govresearchgate.net The formation of such an ICT state, where the nitro group is twisted relative to the aromatic ring, has been observed in 2-nitro-5,10,15,20-tetra-p-tolylporphyrins and results in short singlet lifetimes and anomalous emission spectra. nih.govresearchgate.net
The following table summarizes the expected influence of key substituents on the photophysical parameters of a generic benzaldehyde (B42025) scaffold, providing a framework for understanding the properties of this compound.
| Substituent | Position | Expected Effect on λ_max (Absorption) | Expected Effect on Fluorescence Quantum Yield (Φ_F) | Rationale |
| -NO₂ | Ortho | Bathochromic Shift | Decrease | Strong electron-withdrawing nature, promotes intersystem crossing and potential for ICT state formation. nih.govresearchgate.net |
| -OCH₂C≡CH | Para | Bathochromic Shift | Increase (relative to H) | The ether oxygen is electron-donating, increasing electron density in the ring. The alkyne may offer extended conjugation. |
| -CH₃ | Ortho/Para | Bathochromic Shift | Increase | Electron-donating group, increases electron density. researchgate.net |
| -Cl | Ortho/Para | Bathochromic Shift | Decrease | Halogen atom, weak deactivator, can promote intersystem crossing (heavy atom effect). |
This table presents generalized trends based on established substituent effects in aromatic systems.
A comparative study on N-acylhydrazones with methyl and nitro substituents highlighted that the electron-withdrawing nitro group enhances the electrophilic character of the azomethine carbon. researchgate.net This demonstrates how substituents can modulate the electronic landscape of the entire molecule, affecting not just its photophysical properties but also its chemical reactivity.
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to examine the molecular and electronic properties of compounds like this compound, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity.
For nitroaromatic compounds, DFT calculations have been employed to understand relationships between chemical structure and sensitivity. These studies often focus on properties like atomic charges, electrostatic potentials, and ionization potentials. In the case of this compound, DFT calculations would likely reveal a significant polarization of the molecule, with the nitro group bearing a partial negative charge and influencing the electron distribution across the aromatic ring.
A DFT study on 4-hydroxybenzaldehyde (B117250) demonstrated the utility of this approach in analyzing electronic spectra and molecular electrostatic potential (MESP) surfaces. nih.gov The MESP map visually identifies the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the MESP would be expected to show a highly electron-deficient region around the nitro group and the aldehydic proton, and electron-rich areas near the oxygen of the propargyloxy group.
Furthermore, DFT calculations can elucidate the impact of substituents on reaction mechanisms. A study on the reaction between substituted benzaldehydes and 4-amine-4H-1,2,4-triazole used DFT to investigate the influence of various substituents (including -NO2) on the reaction's energetic profile. researchgate.net Such an approach could be used to predict the reactivity of the aldehyde group in this compound in various chemical transformations.
The following table illustrates the type of data that can be generated from DFT calculations for a molecule like this compound, based on typical results for substituted benzaldehydes.
| Calculated Parameter | Predicted Value/Observation | Significance |
| HOMO Energy | Lowered by -NO₂ group | Indicates higher ionization potential and reduced tendency to donate electrons. |
| LUMO Energy | Lowered by -NO₂ group | Indicates higher electron affinity and increased susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Reduced by substituents | Suggests increased reactivity and a red-shift in the electronic absorption spectrum. |
| Dipole Moment | Increased | Reflects the charge separation induced by the polar nitro and ether groups. |
| MESP | Negative potential on -NO₂ and ether O; Positive on aldehydic H | Predicts sites for intermolecular interactions and chemical reactions. |
This table is illustrative and based on general principles of DFT calculations on substituted aromatic aldehydes.
While quantum chemical calculations provide valuable information about the static electronic structure of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility and intermolecular interactions over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the potential energy surface and the identification of preferred conformations.
For a molecule like this compound, a key conformational variable is the torsion angle of the nitro group with respect to the benzene ring. Due to steric hindrance from the adjacent aldehyde group, it is expected that the nitro group will be twisted out of the plane of the ring. MD simulations can quantify the preferred range of this dihedral angle and the energy barriers associated with its rotation. This conformational preference can, in turn, affect the extent of electronic conjugation and thus the photophysical properties.
MD simulations are also invaluable for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. The propargyloxy group, with its terminal alkyne, and the nitro and aldehyde groups, are all capable of participating in such interactions, which can influence the molecule's solubility and biological activity.
In the context of drug design, MD simulations are often used to study the binding of a ligand to a protein. If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to model its binding pose within the active site, calculate the binding free energy, and identify the key amino acid residues involved in the interaction.
The following table outlines the types of insights that could be gained from an MD simulation of this compound.
| Simulation Aspect | Information Gained | Relevance |
| Conformational Sampling | Distribution of key dihedral angles (e.g., C-C-N-O of nitro group, C-O-C-C of propargyloxy group). | Understanding the molecule's flexibility and the most stable conformers. |
| Solvent Interactions | Radial distribution functions of water around polar groups. | Insight into solubility and the hydration shell structure. |
| Ligand-Protein Dynamics | Stability of the binding pose, root-mean-square deviation (RMSD) of the ligand in the active site. | Prediction of binding affinity and mechanism of action in a biological context. |
This table provides a conceptual overview of the potential applications of MD simulations for the target molecule.
Exploration of Supramolecular Interactions Involving 2 Nitro 5 Propargyloxybenzaldehyde Derivatives
Host-Guest Chemistry with Alkyne-Functionalized Systems
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The stability and selectivity of these complexes are governed by a combination of factors including size, shape, and chemical complementarity between the host and guest. Given its structural features, 2-Nitro-5-propargyloxybenzaldehyde is an excellent candidate for acting as a guest in various macrocyclic host systems.
Macrocycles such as cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for aromatic guest molecules. scispace.com Studies on similar molecules, like benzaldehyde (B42025) and its derivatives, have demonstrated their ability to form stable inclusion complexes with cyclodextrins. nih.govpurdue.edu In such a complex, the benzene (B151609) ring of this compound would likely be encapsulated within the nonpolar cavity of a host like β-cyclodextrin. The orientation would be driven by hydrophobic interactions, with the more polar nitro and aldehyde groups potentially positioned near the hydrophilic rim of the cyclodextrin. The propargyloxy group could also be partially or fully included within the cavity, depending on the host's dimensions.
The binding of benzaldehyde within a γ-cyclodextrin metal-organic framework (CDMOF) has been analyzed, showing a thermodynamically favorable binding energy of -4.04 kcal/mol. elsevierpure.com This was attributed to the polar carbonyl group acting as a docking site, stabilizing the complex. elsevierpure.com This suggests that the aldehyde function in this compound would be a key anchoring point in host-guest interactions.
Furthermore, the terminal alkyne group introduces additional possibilities for host-guest interactions. Pillararenes, another class of macrocyclic hosts, have shown specific binding affinity for alkynes, particularly when the host is complexed with silver ions (Ag⁺), which have a strong affinity for π-systems. nih.gov This tunable interaction allows for the selective recognition of terminal alkynes over other unsaturated groups, a feature directly applicable to this compound. nih.gov
Table 1: Host-Guest Complexation Data for Benzaldehyde Derivatives with Cyclodextrins
| Guest Molecule | Host Molecule | Method of Analysis | Key Findings | Reference |
| Benzaldehyde | β-Cyclodextrin | NMR, MS, HPLC | Formation of a stable inclusion complex confirmed. | nih.gov |
| Benzaldehyde | α-, β-, Permethyl-α-, Permethyl-β-Cyclodextrin | Spectroscopy, Polarography | Determined orientational preference and dissociation constants. | purdue.edu |
| p-Hydroxybenzaldehyde | β-Cyclodextrin | Crystallography | Formation of crystalline inclusion complexes. | researchgate.net |
| Benzaldehyde | γ-Cyclodextrin MOF | TGA, FTIR, DSC, Molecular Docking | Encapsulation of ~13% benzaldehyde with a binding energy of -4.04 kcal/mol. | elsevierpure.com |
| 4-Cyanobenzaldehyde | β-Cyclodextrin | - | Forms a stable inclusion complex, acting as a supramolecular catalyst. | researchgate.net |
Molecular Recognition and Self-Assembly Processes
Molecular recognition is the foundation of self-assembly, where molecules spontaneously organize into well-defined, stable structures through specific non-covalent interactions. The functional groups on this compound provide a clear blueprint for such processes.
The terminal alkyne is particularly notable for its role in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a prime example of programmed molecular recognition, where the alkyne selectively and efficiently reacts with an azide-functionalized molecule to form a stable triazole linkage. This strategy is widely used to assemble complex molecular architectures and conjugate molecules to surfaces or biomolecules. The presence of the propargyl group makes this compound a ready building block for such programmed assembly.
In the solid state, the self-assembly of this molecule would be directed by a concert of weaker, yet highly directional, interactions. Crystal structure analysis of the related compound, 2-(2-propynyloxy)benzaldehyde, provides insight into the potential packing motifs. researchgate.net The interplay between hydrogen bonds, involving the aldehyde C-H group as a donor and the ether oxygen or nitro group oxygens as acceptors, would be a dominant force. The aromatic rings can arrange via π-π stacking, while dipole-dipole interactions originating from the highly polar nitro and carbonyl groups would further guide the assembly into a specific, ordered crystal lattice. Studies on various nitrobenzaldehyde derivatives confirm that the nitro group is a robust director of supramolecular structure through N-H···O and C-H···O hydrogen bonds, forming intricate one-, two-, or three-dimensional networks.
Non-Covalent Interactions in Supramolecular Architectures
The architecture of any supramolecular assembly is dictated by the nature and strength of the underlying non-covalent interactions. For this compound, several key interactions are at play, working in concert to define its solid-state structure and its interactions with other molecules.
Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. While lacking a classic strong donor like O-H or N-H, the molecule can participate in several weaker but structurally important C-H···O hydrogen bonds. The aldehyde proton (C-H) and the terminal alkyne proton (C≡C-H) can act as hydrogen bond donors. The primary acceptors are the oxygen atoms of the highly polarized nitro group, the carbonyl oxygen of the aldehyde, and the ether oxygen. The alkyne's π-electron cloud can also act as a weak hydrogen bond acceptor. In heterocyclic energetic molecules rich in nitrogen, N···H interactions are shown to be the main driving force for crystal packing, accounting for a significant portion of intermolecular contacts. nih.gov
π-π Stacking: The electron-deficient nitro-substituted benzene ring can engage in π-π stacking interactions with other aromatic rings. These interactions are crucial for stabilizing layered structures in the solid state.
van der Waals Forces: These non-specific attractive forces, although weak individually, become collectively significant in maximizing packing efficiency within a crystal.
The terminal alkyne can also engage in specific interactions with metals, forming σ or π-type complexes, which is a key interaction in its binding to gold surfaces or certain metal-containing hosts. nih.govacs.org
Table 2: Potential Non-Covalent Interactions for this compound
| Type of Interaction | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy (kcal/mol) |
| Hydrogen Bond | Aldehyde C-H | Nitro O, Carbonyl O | 1-4 |
| Hydrogen Bond | Alkyne C-H | Nitro O, Carbonyl O, Ether O | 1-4 |
| π-π Stacking | Benzene Ring | Benzene Ring | 1-5 |
| Dipole-Dipole | Nitro Group, Aldehyde Group | Nitro Group, Aldehyde Group | 1-5 |
| Alkyne-π Interaction | Alkyne π-system | Metal Cation (e.g., Ag⁺) | Variable (e.g., >5) |
| van der Waals | Entire Molecule | Entire Molecule | 0.5-2 |
Green Chemistry Approaches in the Synthesis and Application of 2 Nitro 5 Propargyloxybenzaldehyde
Development of Environmentally Benign Synthetic Protocols
The traditional synthesis of 2-Nitro-5-propargyloxybenzaldehyde typically involves a Williamson ether synthesis, where 2-hydroxy-5-nitrobenzaldehyde (B32719) is reacted with propargyl bromide in the presence of a base, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). While effective, these methods often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry seeks to replace these hazardous solvents with more benign alternatives.
The use of water as a reaction medium is a cornerstone of green chemistry, given its non-toxic, non-flammable, and inexpensive nature. Although organic compounds are often immiscible in water, techniques like micellar catalysis can overcome this limitation. Research on the synthesis of the closely related analogue, 2-(prop-2-ynyloxy)benzaldehyde, has demonstrated the feasibility of conducting the O-propargylation reaction in an aqueous micellar medium. dntb.gov.ua This approach uses surfactants to form micelles, which act as nanoreactors, creating a hydrophobic environment that facilitates the reaction between the organic substrates. dntb.gov.ua
This methodology can be extrapolated to the synthesis of this compound. By dissolving a base and a surfactant in water, a green reaction system is created that can effectively replace conventional organic solvents.
Table 1: Comparison of Conventional vs. Aqueous Micellar Synthesis (Hypothetical for this compound based on analogue data dntb.gov.ua)
| Parameter | Conventional Method | Aqueous Micellar Method |
| Solvent | Acetone, DMF, or Acetonitrile | Water |
| Reagents | 2-hydroxy-5-nitrobenzaldehyde, Propargyl Bromide | 2-hydroxy-5-nitrobenzaldehyde, Propargyl Bromide |
| Catalyst/Promoter | K₂CO₃ (stoichiometric) | Surfactant (e.g., CTAB, SDS), Base (e.g., NaOH) |
| Environmental Impact | High (use of VOCs) | Low (water-based medium) |
| Reaction Conditions | Reflux temperature (50-80°C) | Room or slightly elevated temperature |
| Waste | Organic solvent waste, inorganic salts | Primarily water and inorganic salts |
Solvent-free, or neat, reactions represent another significant green alternative, where the reaction is conducted without any solvent. This approach is the most ideal in terms of waste prevention, as it eliminates solvent usage entirely. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.gov Instead of conventional conductive heating, microwave irradiation directly and efficiently heats the reaction mixture through dielectric loss, leading to a rapid increase in temperature. rsc.org This technique offers several advantages, including dramatically reduced reaction times (from hours to minutes), lower energy consumption, and often higher product yields with fewer side products. nih.gov
The synthesis of N-substituted 5-nitroanthranilic acid derivatives has been successfully achieved using microwave assistance in the absence of any solvent or catalyst, highlighting the applicability of this method to related nitro-aromatic compounds. nih.govelsevierpure.com For the synthesis of this compound, microwave irradiation could significantly enhance the rate of the O-alkylation, providing a faster and more energy-efficient route compared to traditional heating methods.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-30 min) elsevierpure.com |
| Temperature Control | Slower, less precise | Rapid, precise |
| Energy Efficiency | Low | High |
| Yield | Moderate to good | Often higher due to reduced side reactions |
| Solvent | Can be performed in high-boiling solvents or neat | Ideal for solvent-free conditions or sealed-vessel reactions |
Catalyst Design for Sustainable Transformations
While the Williamson ether synthesis is typically promoted by a stoichiometric amount of base, green chemistry principles encourage the use of catalytic systems to improve efficiency and reduce waste. In the context of synthesizing this compound, phase-transfer catalysts (PTCs) are particularly relevant, especially for reactions in aqueous or biphasic systems.
A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion (formed by the reaction of 2-hydroxy-5-nitrobenzaldehyde with a base) from the aqueous phase or solid surface to the organic phase (or micellar core) where it can react with the propargyl bromide. This catalytic action enhances reaction rates under milder conditions and can allow the use of cheaper, less hazardous bases like sodium hydroxide.
Sustainable catalyst design focuses on:
High Activity: Ensuring a small amount of catalyst can produce a large amount of product.
Selectivity: Minimizing the formation of byproducts.
Low Toxicity: Using catalysts made from abundant, non-toxic materials.
Atom Economy and Waste Minimization in this compound Chemistry
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wordpress.comprimescholars.com The formula for calculating percent atom economy (% AE) is:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.com
For the synthesis of this compound from 2-hydroxy-5-nitrobenzaldehyde and propargyl bromide using a base like sodium hydroxide, the reaction is:
C₇H₅NO₄ + C₃H₃Br + NaOH → C₁₀H₇NO₄ + NaBr + H₂O
The atom economy for this substitution reaction is inherently less than 100% because byproducts (sodium bromide and water) are formed.
Table 3: Atom Economy Calculation for the Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 2-hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | Reactant |
| Propargyl Bromide | C₃H₃Br | 118.96 | Reactant |
| Sodium Hydroxide | NaOH | 39.99 | Reactant |
| Total MW of Reactants | 326.07 | ||
| This compound | C₁₀H₇NO₄ | 205.17 | Desired Product |
| Sodium Bromide | NaBr | 102.89 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
| % Atom Economy | 62.92% |
Calculation: (205.17 / 326.07) * 100 = 62.92%
Eliminating Solvents: Performing reactions under neat or aqueous conditions eliminates the largest source of waste in many chemical processes. nih.gov
Using Catalytic Reagents: Employing catalytic amounts of a base or a phase-transfer catalyst instead of stoichiometric amounts reduces inorganic waste.
Recycling: Recovering and reusing catalysts and any solvents, if their use is unavoidable.
By integrating these green chemistry principles, the synthesis of this compound can be made significantly more sustainable, aligning with modern standards of environmentally responsible chemical manufacturing.
Investigation of Biological Activity Research Utilizing 2 Nitro 5 Propargyloxybenzaldehyde As a Synthetic Precursor Non Clinical
Synthesis of Bioactive Scaffolds Derived from 2-Nitro-5-propargyloxybenzaldehyde
While direct examples are unavailable, the synthesis of bioactive scaffolds from this precursor would likely involve reactions targeting its aldehyde and propargyl functionalities to build more complex molecular architectures that possess biological activity.
Many heterocyclic compounds, which could theoretically be synthesized from a benzaldehyde (B42025) precursor, have been investigated for their antimicrobial properties. For instance, various derivatives of pyrazolo[3,4-d]pyrimidine and other heterocycles have been synthesized and screened for antibacterial and antifungal activities. Similarly, Michael-type addition products of β-nitrostyrenes with thiol-containing compounds have yielded derivatives with significant activity against Gram-positive bacteria and fungi like Candida albicans. tubitak.gov.tr
Table 1: Examples of Antimicrobial Activity in Related Nitro-Aromatic Compounds (Note: The data below is illustrative of the activity of related compound classes, not derivatives of this compound)
| Compound Class | Target Organism(s) | Observed Activity |
|---|---|---|
| Nitrofurans | E. coli, Staphylococcus, Salmonella | Broad-spectrum antibacterial activity. nih.gov |
| 5-Nitroimidazoles | Anaerobic bacteria, protozoa | Potent activity, often used in treating specific infections. |
| Nitrotriazoles | Candida krusei | Antifungal activity, sometimes exceeding standard drugs. |
Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Nitro-heterocyclic compounds, including those containing isoxazole and furan rings, have been a focus of antileishmanial drug discovery. nih.govnih.gov The mechanism often involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of toxic reactive nitrogen species that induce oxidative stress and cell death. nih.gov
Research on 3,5-disubstituted-isoxazole analogs derived from 5-nitrofuran scaffolds has identified compounds with potent activity against Leishmania (Leishmania) amazonensis. nih.gov For example, certain alkylchlorinated derivatives showed strong activity against the amastigote form of the parasite. nih.gov Another study on 3-nitroisoxazoles and 3-aminoisoxazoles against L. donovani found that several compounds displayed better inhibition of parasite multiplication than the standard drug miltefosine. nih.gov Structure-activity relationship (SAR) studies in these series often highlight the importance of specific substituents on the aromatic rings for enhancing potency and selectivity. nih.govnih.gov
Table 2: Antileishmanial Activity of Representative Nitro-Substituted Heterocycles (Note: The data is from studies on related compounds, not direct derivatives of this compound)
| Compound Series | Parasite Species | Key Findings (IC₅₀) | Selectivity Index (SI) |
|---|---|---|---|
| 2-benzyl-5-nitroindazolin-3-ones | L. amazonensis | Active against amastigotes (IC₅₀ as low as 0.46 µM). nih.gov | High selectivity (up to 875). nih.gov |
| 3,5-disubstituted-isoxazoles | L. amazonensis | Active against amastigotes (IC₅₀ = 0.6 µM for one derivative). nih.gov | Moderate selectivity (up to 20.2). nih.gov |
Mechanistic Investigations of Nitro Group Contributions to Biological Effects (in vitro, non-human)
The biological activity of many nitro-aromatic compounds is dependent on the bioreduction of the nitro group. This process is typically catalyzed by nitroreductase (NTR) enzymes found in target organisms, such as bacteria and protozoa, but often absent in mammals. This enzymatic difference provides a basis for selective toxicity.
The reduction can proceed through two main pathways:
Two-electron reduction: Oxygen-insensitive Type I nitroreductases catalyze the reduction of the nitro group (NO₂) to a nitroso (NO) and then a hydroxylamino (NHOH) intermediate, ultimately forming an amino (NH₂) group. The hydroxylamine metabolite is often highly reactive and can covalently modify cellular macromolecules like DNA, leading to cell death.
One-electron reduction: Oxygen-sensitive Type II nitroreductases produce a nitro anion radical (NO₂⁻). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, leading to significant oxidative stress. nih.gov
This activation mechanism means that many nitro-drugs are actually prodrugs that are selectively activated within the target pathogen. The removal of the nitro group from such bioactive compounds often results in a complete loss of activity, confirming its essential role. nih.gov
Design and Synthesis of Molecular Probes for Biological Systems via Click Chemistry
The propargyl group (-CH₂-C≡CH) in this compound makes it an ideal candidate for modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." aatbio.com This reaction allows for the efficient and specific covalent ligation of an alkyne-containing molecule (like the propargyl group) with an azide-containing molecule to form a stable triazole ring.
This methodology is widely used to synthesize molecular probes for studying biological systems. A typical workflow involves:
Design: A probe is designed with a reporter tag (e.g., a fluorophore or biotin) attached to an azide (B81097).
Synthesis: The alkyne-containing precursor (here, a derivative of this compound) is allowed to interact with a biological system.
Ligation: The azide-tagged reporter is added and "clicked" onto the alkyne group in situ, allowing for detection, visualization, or enrichment of the target. thermofisher.comnih.gov
This bioorthogonal approach is powerful because the azide and alkyne groups are generally absent in biological systems, ensuring that the reaction only occurs between the intended partners. thermofisher.com This technique has been used to create probes for imaging, identifying protein interactions, and labeling specific metabolites within living cells. nih.gov The aldehyde functionality on the this compound could be used to attach a targeting moiety, while the propargyl group serves as the handle for attaching the reporter tag via click chemistry.
Future Research Directions and Emerging Trends in 2 Nitro 5 Propargyloxybenzaldehyde Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of nitroaromatic compounds often involve hazardous reactions and challenging purifications, making them ideal candidates for the enhanced safety and efficiency offered by continuous flow chemistry. europa.eu
Flow Synthesis of the Core Structure: The preparation of 2-Nitro-5-propargyloxybenzaldehyde itself typically involves nitration and etherification steps. Nitration, in particular, is a highly exothermic process that presents significant safety risks in traditional batch reactors. europa.eu The use of continuous flow microreactors offers superior heat and mass transfer, which allows for precise temperature control and minimizes the volume of hazardous material present at any given time, thereby preventing thermal runaway reactions. europa.eu Future research will likely focus on developing a continuous, multi-step flow process starting from readily available precursors like 2-hydroxybenzaldehyde or 2-nitrophenol (B165410) to produce this compound with high purity and yield, reducing the need for intermediate isolation and purification. europa.euchemrxiv.org
Automated Derivatization: The presence of both an aldehyde and a terminal alkyne makes this compound an excellent substrate for automated synthesis platforms. These systems can perform sequential or parallel reactions in a high-throughput manner to generate large libraries of derivatives for screening. springernature.combeilstein-journals.org For instance, an automated system could perform a series of reactions on the aldehyde group (e.g., reductive amination, Wittig reactions, or condensations) followed by a "click" reaction on the alkyne terminus. rsc.org This approach accelerates the discovery of new molecules with desired properties, as reaction conditions can be rapidly optimized and a diverse chemical space can be explored efficiently. springernature.com
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Safety | Higher risk due to poor heat dissipation in exothermic steps (e.g., nitration). | Enhanced safety due to superior temperature control and small reactor volumes. europa.eu |
| Scalability | Often requires significant redevelopment for scale-up. | More straightforward scaling by "numbering-up" reactors or extending run time. chemrxiv.org |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Automation | Difficult to fully automate multi-step sequences. | Readily integrated with automated pumps and in-line analytics for process optimization. chemrxiv.orgbeilstein-journals.org |
Table 1: Comparison of Batch vs. Flow Chemistry for the Synthesis and Derivatization of this compound.
Expansion into Novel Reaction Methodologies
While the functional groups of this compound are amenable to classical transformations, future work will emphasize their use in more modern and efficient synthetic strategies.
Advanced "Click" Chemistry: The terminal alkyne is a key handle for "click" chemistry, a concept introduced by K.B. Sharpless to describe reactions with high yields and selectivity that are simple to perform. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnobelprize.org This reaction is exceptionally robust and can be used to conjugate this compound to a vast array of molecules, including biomolecules, polymers, and surfaces. tcichemicals.com
Beyond the classic CuAAC, research is expected to explore metal-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the potential cytotoxicity of a copper catalyst and is suitable for applications in living systems. wikipedia.orgiris-biotech.de Another emerging area is the strain-promoted alkyne-nitrone cycloaddition (SPANC), which offers very fast reaction kinetics for cellular labeling. wikipedia.org
Multicomponent and Cascade Reactions: The aldehyde group is a prime candidate for use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach increases synthetic efficiency and reduces waste. Future studies could involve using this compound in well-known MCRs like the Ugi or Passerini reactions to rapidly build molecular complexity. Furthermore, cascade reactions, where the product of one reaction becomes the substrate for the next in the same pot, could be designed. For example, an initial reaction at the aldehyde could trigger a subsequent intramolecular cyclization involving the nitro or alkyne group.
| Reaction Type | Reactants | Product | Potential Advantage |
| CuAAC | This compound + Organic Azide (B81097) + Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, robust, wide scope. organic-chemistry.orgnobelprize.org |
| SPAAC | This compound + Strained Cyclooctyne | 1,2,3-triazole | Metal-free, biocompatible. iris-biotech.de |
| SPANC | Nitrone derivative of the aldehyde + Strained Cyclooctyne | N-alkylated isoxazoline | Metal-free, extremely fast kinetics. wikipedia.org |
| Ugi Reaction | This compound + Amine + Isocyanide + Carboxylic Acid | α-acylamino amide derivative | High molecular complexity in a single step. |
Table 2: Potential Novel Reaction Methodologies for this compound.
Exploration of New Application Domains in Chemical Science
The unique combination of functional groups in this compound opens the door to several underexplored application domains.
Medicinal Chemistry and Chemical Biology: The 2-nitrophenyl group is a well-known photolabile protecting group, while the alkyne allows for conjugation to biomolecules via click chemistry. nih.gov This dual functionality makes the compound a candidate for developing photo-caged probes or drugs. A biologically active molecule could be attached to the aldehyde (e.g., via a reversible imine linkage) and its activity would be "caged" until released by UV light, which cleaves the nitro group. The alkyne would serve as an anchor or reporter tag. Additionally, derivatives of 2-arylbenzofurans and 2-arylindoles, which can be synthesized from precursors like this compound, have shown promise as pharmaceutical agents, such as the anti-hypertensive drug saprisartan. nih.gov
Materials Science and Supramolecular Chemistry: The rigid, functionalized aromatic core of this compound makes it an attractive building block for functional materials. Through click chemistry, it can be grafted onto polymer backbones or surfaces to create materials with tailored properties, such as specific recognition capabilities or responsiveness to external stimuli. The aldehyde and alkyne groups can also participate in the formation of novel supramolecular structures, such as macrocycles or coordination polymers, with potential applications in sensing, catalysis, or gas storage.
Heterocyclic Synthesis: The compound is a valuable precursor for a wide range of heterocyclic structures. For instance, reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation with the aldehyde, can lead to the synthesis of quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. chem-soc.si The alkyne group can remain as a handle for further functionalization of these complex heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Nitro-5-propargyloxybenzaldehyde with high purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting from a benzaldehyde derivative. For example, nitration of a propargyloxy-substituted benzaldehyde precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can introduce the nitro group. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using methanol or ethanol) ensures ≥95% purity. Monitoring reaction progress by TLC and verifying purity via HPLC or melting point analysis (166–168°C, similar to structural analogs) is critical .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while the propargyloxy group’s terminal alkyne protons resonate at δ 2.5–3.0 ppm. Aromatic protons adjacent to the nitro group show deshielding (δ 8.0–8.5 ppm) .
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 205.17 (M⁺) align with the molecular formula C₁₀H₇NO₄ .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in a tightly sealed, moisture-free container at 2–8°C. Avoid exposure to light and oxidizing agents. Ensure proper ventilation in storage areas to prevent electrostatic discharge, as nitro groups can pose reactivity risks. Regularly inspect containers for leaks or degradation .
Advanced Research Questions
Q. How does the propargyloxy group influence the reactivity of this compound in click chemistry applications?
- Methodological Answer : The propargyloxy moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reactivity is exploited to conjugate the compound with azide-functionalized biomolecules or polymers. Optimize reaction conditions (e.g., Cu(I) catalyst concentration, solvent polarity) to minimize side reactions with the nitro group. Monitor conversion via UV-Vis (λ~260 nm for triazole formation) .
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce experiments using standardized purification protocols (e.g., gradient recrystallization). Compare solubility in aprotic solvents (e.g., DMSO, DMF) versus protic solvents (e.g., methanol) under controlled humidity. Cross-validate results with differential scanning calorimetry (DSC) to identify polymorphic transitions .
Q. How can this compound serve as a precursor for heterocyclic compounds in pharmaceutical research?
- Methodological Answer : The aldehyde group facilitates condensation reactions with amines to form Schiff bases, which cyclize into imidazoles or quinolines under acidic or thermal conditions. For example, reacting with hydrazines yields hydrazones, precursors to pyrazole derivatives. Use microwave-assisted synthesis to enhance reaction efficiency. Characterize products via X-ray crystallography to confirm structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
